molecular formula C5H12N2O3S B7439517 2-Oxo-4-(sulfamoylamino)pentane

2-Oxo-4-(sulfamoylamino)pentane

Cat. No.: B7439517
M. Wt: 180.23 g/mol
InChI Key: VDVPPUFYUWIODA-UHFFFAOYSA-N
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Description

2-Oxo-4-(sulfamoylamino)pentane is an organic compound that features both a ketone and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(sulfamoylamino)pentane typically involves the reaction of a suitable ketone precursor with a sulfonamide reagent under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the ketone carbonyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(sulfamoylamino)pentane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Oxo-4-(sulfamoylamino)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-(aminosulfonyl)butane
  • 2-Oxo-4-(sulfamoylamino)hexane
  • 2-Oxo-4-(sulfamoylamino)butane

Uniqueness

2-Oxo-4-(sulfamoylamino)pentane is unique due to its specific chain length and functional group arrangement, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-oxo-4-(sulfamoylamino)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVPPUFYUWIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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